1-Bromo-4-(1-cyclopropylvinyl)benzene
Description
1-Bromo-4-(1-cyclopropylvinyl)benzene (CAS 65322-32-9) is a brominated aromatic compound featuring a cyclopropylvinyl substituent at the para position of the benzene ring. Its molecular formula is C₁₁H₁₁Br, with a molecular weight of 223.11 g/mol. The compound is commercially available in varying quantities (250 mg to 10,000 mg) and is primarily utilized in organic synthesis and pharmaceutical research .
The cyclopropylvinyl group introduces unique steric and electronic properties. Analogous methods, such as Suzuki-Miyaura coupling (used for 1-Bromo-4-(3-thienyl)benzene ), may be applicable, leveraging palladium catalysts to introduce the cyclopropylvinyl moiety.
Properties
Molecular Formula |
C11H11Br |
|---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
1-bromo-4-(1-cyclopropylethenyl)benzene |
InChI |
InChI=1S/C11H11Br/c1-8(9-2-3-9)10-4-6-11(12)7-5-10/h4-7,9H,1-3H2 |
InChI Key |
HKBGRZDUYWYGHW-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1CC1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-4-(1-cyclopropylvinyl)benzene typically involves the bromination of 4-(1-cyclopropylvinyl)benzene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Industrial production methods may involve similar processes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
1-Bromo-4-(1-cyclopropylvinyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-(1-cyclopropylvinyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-(1-cyclopropylvinyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. In this process, the benzene ring is attacked by an electrophile, leading to the formation of a sigma complex, which then loses a proton to restore aromaticity . The specific molecular targets and pathways depend on the nature of the electrophile and the reaction conditions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-Bromo-4-(1-cyclopropylvinyl)benzene with similar brominated benzene derivatives:
Key Observations:
- Steric Effects : Cyclohexyl and cyclopentyl substituents (e.g., 1-Bromo-4-(trans-4-propylcyclohexyl)benzene ) exhibit higher molecular weights and melting points due to increased bulkiness and rigidity compared to cyclopropyl or vinyl groups.
- Electronic Effects : Electron-withdrawing groups like difluoromethoxy enhance electrophilicity at the bromine site, facilitating nucleophilic substitution or cross-coupling reactions.
Reactivity in Cross-Coupling Reactions
1-Bromo-4-(1-cyclopropylvinyl)benzene’s reactivity is influenced by the cyclopropylvinyl group:
- Steric Hindrance : The cyclopropane ring may hinder access to the bromine atom in reactions requiring precise spatial alignment (e.g., Heck coupling).
Comparison with Analogs:
- 1-Bromo-4-(difluoromethoxy)benzene : Demonstrates high reactivity in Pd-catalyzed arylations, achieving yields up to 93% with imidazo[1,2-b]pyridazine .
- 1-Bromo-4-(3-thienyl)benzene : Synthesized via Suzuki coupling in 73% yield , highlighting compatibility with heteroaromatic boronic acids .
- 1-Bromo-4-(trans-4-propylcyclohexyl)benzene : Used in liquid crystal synthesis, where steric bulk ensures thermal stability in display materials .
Biological Activity
1-Bromo-4-(1-cyclopropylvinyl)benzene is an organobromine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHBr
- Molar Mass : 223.11 g/mol
- CAS Number : 65322-32-9
Anticancer Properties
Research indicates that compounds structurally related to 1-Bromo-4-(1-cyclopropylvinyl)benzene exhibit significant anticancer activity. For instance, cyclopropylvinyl analogs have been studied for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. In a study involving various cyclopropyl compounds, those with similar structural features demonstrated notable cytotoxicity against melanoma cells, with IC values in the submicromolar range .
The biological activity of 1-Bromo-4-(1-cyclopropylvinyl)benzene may be attributed to its interaction with tubulin. Molecular docking studies suggest that such compounds bind effectively to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest .
Case Studies
A series of case studies have evaluated the biological effects of cyclopropyl-containing compounds:
- Study 1 : A derivative of 1-Bromo-4-(1-cyclopropylvinyl)benzene was tested for its anti-tumor efficacy in vitro, showing a significant reduction in cell viability in B16 melanoma cells.
- Study 2 : In vivo studies indicated that administration of cyclopropyl analogs resulted in reduced tumor growth in mouse models, supporting the potential for therapeutic applications.
Synthesis and Derivatives
The synthesis of 1-Bromo-4-(1-cyclopropylvinyl)benzene typically involves bromination reactions followed by vinylation processes. The compound can serve as a precursor for various derivatives that may enhance its biological activity.
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| 1-Bromo-4-(1-cyclopropylvinyl)benzene | Bromination of 4-(1-cyclopropylvinyl)benzene | Cytotoxicity against melanoma cells |
| Cyclopropyl analogs | Cross-coupling reactions | Inhibition of tubulin polymerization |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
